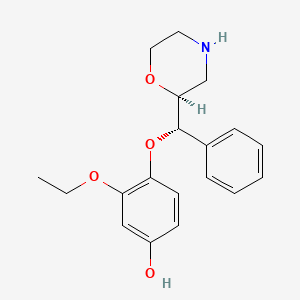
Hydroxy esreboxetine (4-hydroxy ethoxyphenoxy ring)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 12KO6L8KC6 Hydroxy Esreboxetine (4-Hydroxy Ethoxyphenoxy Ring) , is a chemical substance with the molecular formula C19H23NO4 . It is characterized by its unique stereochemistry and molecular structure, which includes two defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Esreboxetine involves several steps, including the formation of the ethoxyphenoxy ring and the introduction of hydroxyl groups. The specific synthetic routes and reaction conditions are not widely documented in public literature, but typical methods may involve:
Suzuki–Miyaura coupling: This reaction is commonly used for forming carbon-carbon bonds and may be employed in the synthesis of the ethoxyphenoxy ring.
Oxidation reactions: These reactions can introduce hydroxyl groups into the molecule, using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production methods for Hydroxy Esreboxetine are likely to involve large-scale chemical synthesis techniques, including:
Batch reactors: For controlled synthesis and reaction monitoring.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Esreboxetine undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various hydroxylated derivatives and substituted phenoxy compounds.
Scientific Research Applications
Hydroxy Esreboxetine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of Hydroxy Esreboxetine involves its interaction with specific molecular targets and pathways. It is known to:
Bind to receptors: Interact with neurotransmitter receptors in the brain.
Inhibit enzymes: Affect the activity of enzymes involved in neurotransmitter metabolism.
Modulate pathways: Influence signaling pathways related to mood and cognition .
Comparison with Similar Compounds
Hydroxy Esreboxetine can be compared with other similar compounds, such as:
Reboxetine: A parent compound with similar structure but different functional groups.
Venlafaxine: Another antidepressant with a different mechanism of action.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor with distinct pharmacological properties .
Conclusion
Hydroxy Esreboxetine (12KO6L8KC6) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial production.
Properties
CAS No. |
252570-33-5 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-ethoxy-4-[(S)-[(2S)-morpholin-2-yl]-phenylmethoxy]phenol |
InChI |
InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m0/s1 |
InChI Key |
KWIARTUNLAUWCQ-OALUTQOASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)O)O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















